Erythromycin B Erythromycin B Erythromycin B is an erythromycin that consists of erythronolide B having 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl and 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl residues attahced at positions 4 and 6 respectively. It is functionally related to an erythronolide B.
Erythromycin B has been reported in Saccharopolyspora erythraea with data available.
Brand Name: Vulcanchem
CAS No.: 527-75-3
VCID: VC21355534
InChI: InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1
SMILES: Array
Molecular Formula: C37H67NO12
Molecular Weight: 717.9 g/mol

Erythromycin B

CAS No.: 527-75-3

Cat. No.: VC21355534

Molecular Formula: C37H67NO12

Molecular Weight: 717.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Erythromycin B - 527-75-3

Specification

CAS No. 527-75-3
Molecular Formula C37H67NO12
Molecular Weight 717.9 g/mol
IUPAC Name (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Standard InChI InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1
Standard InChI Key IDRYSCOQVVUBIJ-PPGFLMPOSA-N
Isomeric SMILES CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C
Canonical SMILES CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
Appearance White Solid
Melting Point >187 ºC

Introduction

Structural Characteristics and Physicochemical Properties

Chemical Structure

Erythromycin B belongs to the 14-membered ring macrolide antibiotic class . The compound differs from erythromycin A only in the absence of a hydroxyl group at the C12 position, a seemingly minor modification that significantly impacts its acid stability . This structural difference is critical to understanding the enhanced pharmacological properties of erythromycin B in acidic environments.

The molecule features a complex structure with a 14-membered lactone ring (macrolide) as the core, with two sugar moieties attached: a 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl residue at position 4 and a 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl residue at position 6 . These sugar components are essential for the antibiotic activity of the compound.

Conformational Analysis

Detailed NMR-based conformational analyses have revealed significant insights into erythromycin B's three-dimensional structure. Studies of erythromycin B in both free aqueous solution and when weakly bound to bacterial ribosomes indicate that it adopts conformations similar to those of erythromycin A . This conformational similarity helps explain the comparable antibacterial activities of both compounds, despite their structural differences.

NMR spectroscopy studies, including ROESY (Rotating frame Overhauser Effect SpectroscopY) and TRNOESY (Transferred Nuclear Overhauser Effect SpectroscopY) experiments, have identified three main conformers of erythromycin B: the folded-out, folded-in, and 8-endo-folded-out conformations . These conformational states play crucial roles in how the molecule interacts with its ribosomal target.

Biosynthesis and Metabolic Pathway

Erythromycin B is biosynthesized through a polyketide synthesis pathway in Saccharopolyspora erythraea . It is a precursor in the biosynthetic pathway of erythromycin A, produced through the metabolic module M00774, which involves the conversion of propanoyl-CoA and methylmalonyl-CoA to deoxyerythronolide B and subsequently to erythromycins A and B .

The compound participates in several biological pathways, including:

  • Biosynthesis of 12-, 14- and 16-membered macrolides (map00522)

  • Metabolic pathways (map01100)

  • Biosynthesis of secondary metabolites (map01110)

These pathways highlight the biological significance of erythromycin B beyond its antimicrobial applications, pointing to its role in cellular metabolism and secondary metabolite production in the producing organism.

Antimicrobial Activity

Antibacterial Properties

Erythromycin B demonstrates significant antibacterial activity against various microorganisms, particularly Gram-positive bacteria. Comparative studies have shown that its antimicrobial efficacy is comparable to that of erythromycin A and other macrolide antibiotics . The mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis .

Research has established that erythromycin B retains substantial antibacterial activity after acid treatment, which simulates exposure to gastric conditions. This property distinguishes it from erythromycin A, which loses much of its activity under acidic conditions . This enhanced acid stability makes erythromycin B potentially valuable for oral administration.

A key experiment documented in the literature demonstrated the growth inhibition properties of erythromycin B against Staphylococcus aureus, with clear dose-dependent effects on both growth curves and lag phase extension . The minimum inhibitory concentrations (MICs) for erythromycin B against various pathogens, including S. aureus, Streptococcus pyogenes, and Haemophilus influenzae, have been determined using both specific growth rate and length of lag phase methods .

Anti-Malarial Activity

Beyond its antibacterial effects, erythromycin B and several of its derivatives have shown promise as anti-malarial agents. Studies have investigated these compounds for activity against the multi-drug resistant K1 strain of Plasmodium falciparum, which demonstrates resistance to chloroquine, pyrimethamine, and sulfadoxine .

In vitro testing revealed that erythromycin B derivatives inhibit the asexual growth of P. falciparum with low micromolar IC₅₀ values after a 72-hour cycle. Specifically:

  • 5-Desosaminyl erythronolide B ethyl succinate: IC₅₀ of 68.6 μM

  • d-erythromycin B: IC₅₀ of 86.8 μM

  • erythromycin B 9-oxime: IC₅₀ of 146.0 μM

The mechanism behind this anti-malarial activity has been investigated through molecular docking studies into segments of the exit tunnel of the apicoplast ribosome from P. falciparum. This target is believed to be the same one affected by azithromycin, an erythromycin A derivative with mild anti-malarial properties .

Chemical Modifications and Derivatives

6-O-Methylerythromycin B

One significant derivative of erythromycin B is 6-O-methylerythromycin B, synthesized through regioselective methylation of the 6-hydroxyl group. This modification yields a compound with antibacterial activity comparable to the parent compounds (erythromycins A and B) but with superior in vivo efficacy and improved pharmacokinetic properties .

Other Derivatives with Anti-Malarial Properties

Several other erythromycin B derivatives have been developed and evaluated for their biological activities. These include:

  • 5-Desosaminyl erythronolide B ethyl succinate

  • d-erythromycin B

  • Erythromycin B 9-oxime

While these compounds showed only weak in vitro anti-malarial activities, molecular docking studies suggest that the limited efficacy may be due to either a small number of favorable interactions or the presence of unfavorable interactions with the target site in the apicoplast ribosome of P. falciparum .

Clinical Applications and Therapeutic Classification

According to the Anatomical Therapeutic Chemical (ATC) classification, erythromycin B (berythromycin) is categorized under multiple therapeutic areas:

  • Dermatologicals (D10) - Anti-acne preparations for topical use

  • Antibacterials for systemic use (J01) - Macrolides

  • Ophthalmologicals (S01) - Antibiotics

Additionally, erythromycin B is classified as a 14-membered ring macrolide antibiotic that functions as a protein biosynthesis inhibitor . These classifications highlight its potential applications across different medical specialties and treatment modalities.

Pharmacokinetic Considerations

Metabolism and Enzyme Interactions

Erythromycin B is a substrate for the cytochrome P450 enzyme CYP3A/CYP3A4, which plays a role in its metabolism . Additionally, the compound acts as an inhibitor of both CYP3A/CYP3A4 and the ABCB1 transporter (P-glycoprotein) . These interactions are important considerations for potential drug-drug interactions if erythromycin B were to be developed for clinical use.

The dual role as both substrate and inhibitor of CYP3A enzymes means that erythromycin B could affect the metabolism of other drugs processed by these enzymes, potentially leading to altered drug levels and effects. This characteristic necessitates careful evaluation of potential drug combinations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator